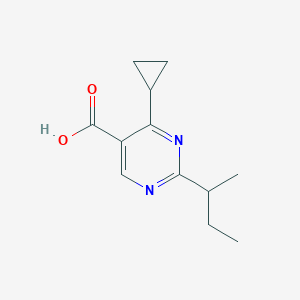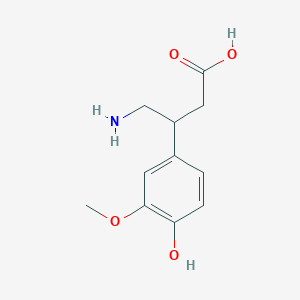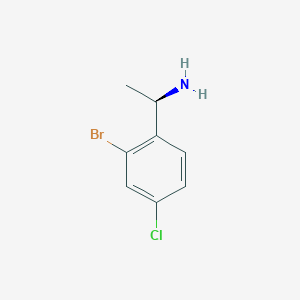
(R)-1-(2-Bromo-4-chlorophenyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(2-Bromo-4-chlorophenyl)ethanamine is an organic compound that belongs to the class of phenylethylamines It is characterized by the presence of a bromine atom and a chlorine atom attached to the benzene ring, along with an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Bromo-4-chlorophenyl)ethanamine can be achieved through several methods. One common approach involves the reduction of ®-2-amino-2-(2-bromo-4-chlorophenyl)ethanol using a reducing agent such as lithium aluminum hydride. The reaction is typically carried out in an inert atmosphere at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of ®-1-(2-Bromo-4-chlorophenyl)ethanamine often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
®-1-(2-Bromo-4-chlorophenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The bromine and chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(2-Bromo-4-chlorophenyl)ethanamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and other organic compounds.
Biology
In biological research, this compound is studied for its potential effects on biological systems. It may be used in the development of new drugs or as a tool to investigate biochemical pathways.
Medicine
In medicine, ®-1-(2-Bromo-4-chlorophenyl)ethanamine is explored for its potential therapeutic applications. It may have activity as a central nervous system stimulant or other pharmacological effects.
Industry
In the industrial sector, this compound is utilized in the production of various chemicals and materials. Its unique chemical properties make it valuable for specific applications in manufacturing and material science.
Mechanism of Action
The mechanism of action of ®-1-(2-Bromo-4-chlorophenyl)ethanamine involves its interaction with molecular targets in biological systems. It may act on neurotransmitter receptors or enzymes, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(2-Bromo-4-fluorophenyl)ethanamine
- ®-1-(2-Bromo-4-methylphenyl)ethanamine
- ®-1-(2-Bromo-4-nitrophenyl)ethanamine
Uniqueness
®-1-(2-Bromo-4-chlorophenyl)ethanamine is unique due to the presence of both bromine and chlorine atoms on the benzene ring. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for certain applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C8H9BrClN |
|---|---|
Molecular Weight |
234.52 g/mol |
IUPAC Name |
(1R)-1-(2-bromo-4-chlorophenyl)ethanamine |
InChI |
InChI=1S/C8H9BrClN/c1-5(11)7-3-2-6(10)4-8(7)9/h2-5H,11H2,1H3/t5-/m1/s1 |
InChI Key |
VSMZRZUTLAHOGD-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)Cl)Br)N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


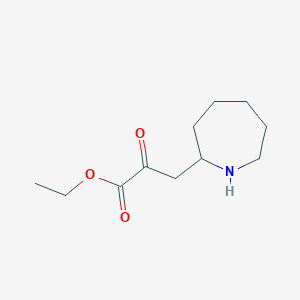
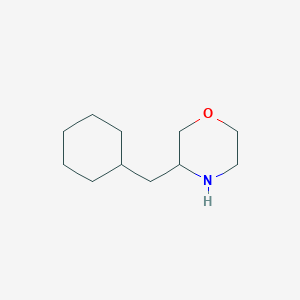

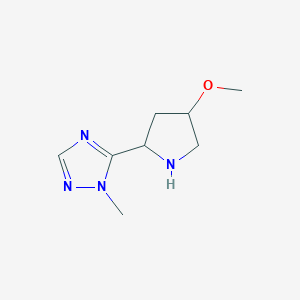
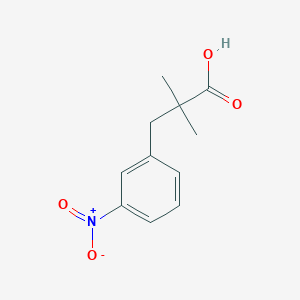
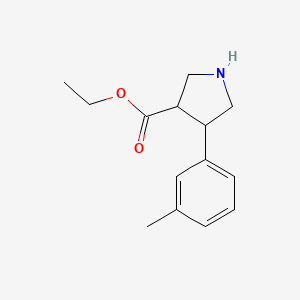
![2-{[(Tert-butoxy)carbonyl]amino}-3-methoxy-2-methylpropanoicacid](/img/structure/B13541402.png)
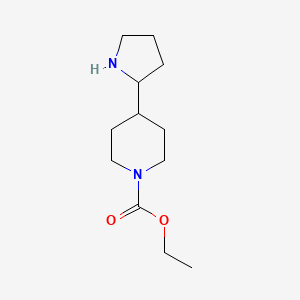
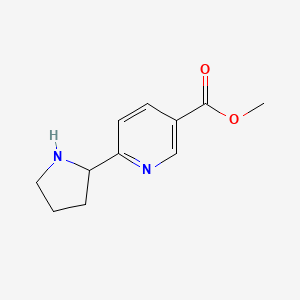
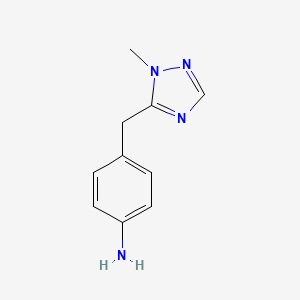
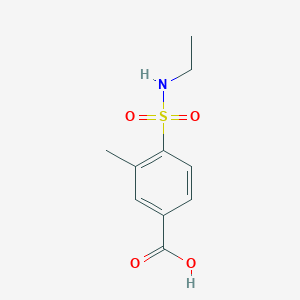
![Methyl 2-[(4-bromo-2-methylphenyl)amino]propanoate](/img/structure/B13541412.png)
